

5-Aminoisotonitazene chemical structure and properties

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Compound of Interest

Compound Name: 5-Aminoisotonitazene

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An In-Depth Technical Guide to 5-Aminoisotonitazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **5-Aminoisotonitazene**. It includes detailed experimental protocols for its analysis and discusses its role as a metabolite of the potent synthetic opioid, isotonitazene.

Chemical Structure and Properties

5-Aminoisotonitazene is a benzimidazole-derived synthetic opioid and a primary active metabolite of isotonitazene.^{[1][2]} The core structure consists of a benzimidazole ring system, which is characteristic of the "nitazene" class of opioids.

Table 1: Chemical and Physical Properties of **5-Aminoisotonitazene**

| Property | Value | Reference |
|-------------------|--|---------------------|
| IUPAC Name | N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-amino-1H-benzimidazole-1-ethanamine | [1] |
| Synonyms | 5-Amino Isotonitazene | [1] |
| CAS Number | 2732926-25-7 | [1] |
| Molecular Formula | C ₂₃ H ₃₂ N ₄ O | [1] |
| Molecular Weight | 380.53 g/mol | |
| Appearance | Not explicitly stated, but likely a solid at room temperature. | |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). | [1] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |

Pharmacology

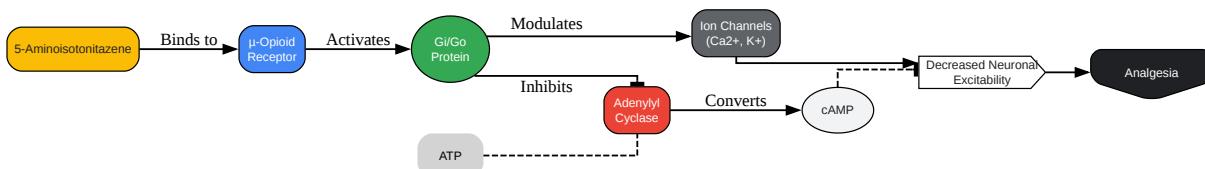
5-Aminoisotonitazene is an active opioid agonist, though it is less potent than its parent compound, isotonitazene.[\[3\]](#) Its primary mechanism of action is through the activation of the μ -opioid receptor (MOR), which is responsible for the analgesic and euphoric effects of opioids, as well as their adverse effects like respiratory depression.

Table 2: Pharmacological Data for **5-Aminoisotonitazene**

| Parameter | Value | Assay System | Reference |
|-----------------------------------|--------|---------------------------|-----------|
| μ -Opioid Receptor (MOR) EC50 | 383 nM | In vitro functional assay | [3] |

Signaling Pathway

The activation of the μ -opioid receptor by an agonist like **5-Aminoisotonitazene** initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.



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μ -Opioid receptor signaling pathway activation.

Metabolism

5-Aminoisotonitazene is a metabolite of isotonitazene, formed through the reduction of the nitro group at the 5-position of the benzimidazole ring.[2][3][4] This metabolic transformation is a common pathway for nitroaromatic compounds. In forensic casework, 5-aminosotonitazene has been identified predominantly in blood samples of individuals exposed to isotonitazene.[2][4]

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the direct synthesis of **5-Aminoisotonitazene** is not readily available in the reviewed literature. However, its synthesis would logically proceed via the reduction of the nitro group of isotonitazene.

General Procedure for Nitro Group Reduction:

A common method for the reduction of an aromatic nitro group to an amine involves the use of a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation.

- Method 1: Tin(II) Chloride Reduction

- Dissolve Isotonitazene in a suitable solvent (e.g., ethanol).
- Add an excess of tin(II) chloride dihydrate.
- Add concentrated hydrochloric acid and heat the mixture under reflux.
- Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by chromatography.

- Method 2: Catalytic Hydrogenation

- Dissolve Isotonitazene in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a catalyst, such as palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
- Stir the reaction at room temperature until the uptake of hydrogen ceases.
- Filter the catalyst and concentrate the filtrate to obtain the product.
- Purify as needed.

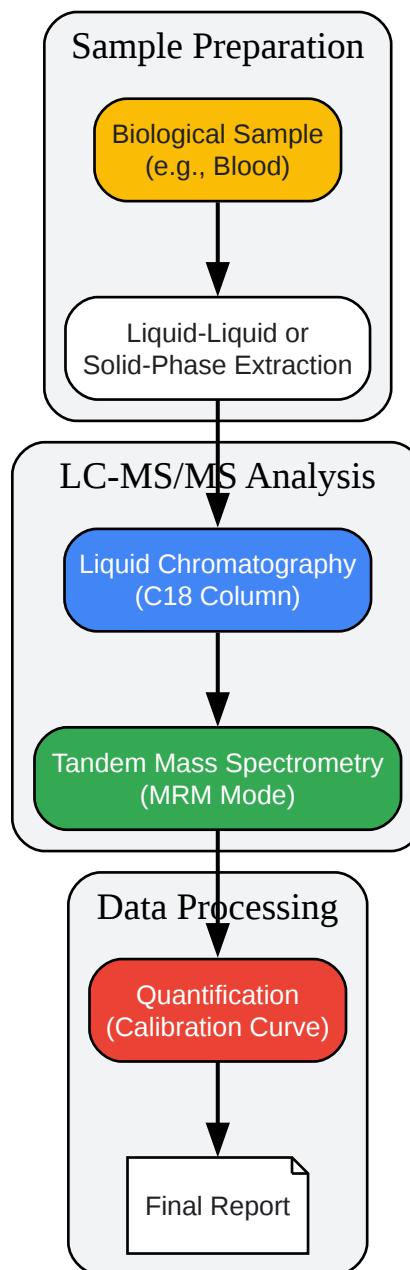
Analytical Methodologies

The quantification of **5-Aminoisotonitazene** in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Parameters for the Analysis of **5-Aminoisotonitazene**

| Parameter | Description | Reference |
|-----------------------------|---|-----------|
| Instrumentation | Liquid chromatograph coupled to a triple quadrupole mass spectrometer | [3][5] |
| Sample Preparation | Basic liquid-liquid extraction or solid-phase extraction | [5] |
| Chromatographic Column | C18 analytical column | [5] |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium formate buffer and methanol/acetonitrile) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Calibration Range | 1.0 - 50 ng/mL in blood | [3][5] |
| Limit of Detection (LOD) | 0.1 ng/mL in blood | [3][5] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL in blood | [3][5] |

Representative Experimental Workflow:



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LC-MS/MS analytical workflow.

In Vitro Pharmacological Assays

μ -Opioid Receptor Binding Assay (General Protocol):

This assay determines the affinity of a compound for the μ -opioid receptor.

- Materials: Cell membranes expressing the human μ -opioid receptor, a radiolabeled μ -opioid receptor ligand (e.g., [3 H]-DAMGO), test compound (**5-Aminoisotonitazene**), and appropriate buffers.
- Procedure:
 - Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration.
 - Measure the radioactivity of the filter-bound material using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

μ -Opioid Receptor Functional Assay (e.g., [35 S]GTPyS Binding Assay - General Protocol):

This assay measures the functional activation of the μ -opioid receptor by an agonist.

- Materials: Cell membranes expressing the human μ -opioid receptor, [35 S]GTPyS, GDP, test compound (**5-Aminoisotonitazene**), and assay buffer.
- Procedure:
 - Incubate the cell membranes with various concentrations of the test compound in the presence of [35 S]GTPyS and GDP.
 - The agonist-activated receptor catalyzes the exchange of GDP for [35 S]GTPyS on the G α subunit.
 - Separate the bound and free [35 S]GTPyS by filtration.
 - Quantify the amount of bound [35 S]GTPyS by liquid scintillation counting.

- Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

Conclusion

5-Aminoisotonitazene is a pharmacologically active metabolite of isotonitazene that acts as a μ -opioid receptor agonist. While less potent than its parent compound, its presence in biological samples is a clear indicator of exposure to isotonitazene. The analytical methods described provide a robust framework for its detection and quantification in forensic and clinical settings. Further research into the specific synthetic pathways and a more detailed toxicological profile of **5-Aminoisotonitazene** would be beneficial for a more complete understanding of its pharmacological and toxicological significance.

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